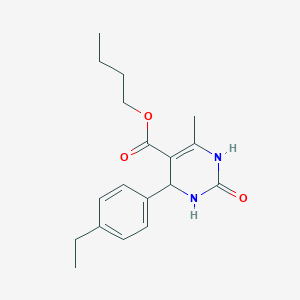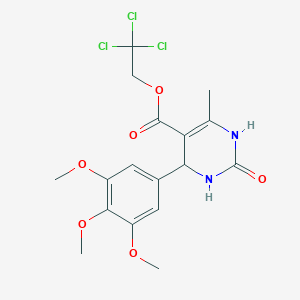![molecular formula C22H25BrN2O6 B5055538 1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5055538.png)
1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is a piperazine derivative and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is not fully understood. However, it has been suggested that the compound may act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has biochemical and physiological effects on the central nervous system. The compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and emotions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its potential as a new drug candidate for the treatment of central nervous system disorders. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate. One of the directions is to investigate its potential as a new drug candidate for the treatment of depression and anxiety. Another direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Additionally, the compound can be studied for its potential applications in other fields such as cancer research and drug delivery systems.
Conclusion:
In conclusion, 1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a piperazine derivative that has potential applications in various fields of scientific research. The compound has been synthesized using different methods and has been studied for its potential as a new drug candidate for the treatment of central nervous system disorders. Its mechanism of action is not fully understood, but it has been suggested to act as a partial agonist of the 5-HT1A receptor. The compound has biochemical and physiological effects on the central nervous system and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, including investigating its potential as a new drug candidate and optimizing its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been achieved using different methods. One of the methods involves the reaction of 1-(2-bromobenzyl)piperazine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with oxalic acid to obtain the oxalate salt of the compound.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been studied for its potential applications in various fields of scientific research. One of the areas of research is in the development of new drugs for the treatment of central nervous system disorders such as depression and anxiety. The compound has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-6-8-18(9-7-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-2-3-5-19(17)21;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGBERLTVMCJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5055462.png)
![6-methyl-N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5055468.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5055475.png)
![N-(2-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5055480.png)

![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzenesulfonate](/img/structure/B5055493.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide](/img/structure/B5055494.png)
![1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5055512.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(2-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5055520.png)


![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5055535.png)
![4-[4-(dimethylamino)phenyl]-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5055543.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-chlorophenyl)urea](/img/structure/B5055548.png)